

Commercial Suppliers and Technical Guide for Azido-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG4-hydrazide-Boc

Cat. No.: B605860

[Get Quote](#)

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG4-hydrazide-Boc**, a heterobifunctional linker crucial for advancements in drug delivery, bioconjugation, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines commercial suppliers, key chemical properties, detailed experimental protocols, and application workflows to support researchers in their experimental design and execution.

Introduction to Azido-PEG4-hydrazide-Boc

Azido-PEG4-hydrazide-Boc is a versatile chemical tool featuring three key components: an azide group, a polyethylene glycol (PEG) spacer, and a Boc-protected hydrazide. The azide functionality allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).^{[1][2][3]} The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[4][5]} The Boc (tert-butyloxycarbonyl) protecting group on the hydrazide allows for a stable intermediate that can be deprotected under acidic conditions to reveal a reactive hydrazide, which can then be conjugated to carbonyl-containing molecules like aldehydes and ketones.^[6]

Commercial Suppliers

A variety of chemical suppliers offer **Azido-PEG4-hydrazide-Boc**, often with slight variations in purity and formulation. The following table summarizes key information from several commercial vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
BroadPharm	Azido-PEG4-t-Boc-hydrazide	1919045-01-4	C16H31N5O ⁷	405.5	>98%
AxisPharm	Azido-PEG4-t-Boc-hydrazide	1919045-01-4	C16H31N5O ⁷	405.45	≥95%
Precise PEG	Azido-PEG4-Boc-Hydrazide	1919045-01-4	C16H31N5O ⁷	405.45	>96%
AChemBlock	Azido-PEG4-hydrazide-Boc	1919045-01-4	C16H31N5O ⁷	405.45	97%
Combi-Blocks	Azido-peg4-t-boc-hydrazide	1919045-01-4	C16H31N5O ⁷	405.45	95%
Immunomart	Azido-PEG4-hydrazide-Boc	1919045-01-4	C16H31N5O ⁷	405.45	97.0%

Physicochemical Properties and Handling

- Solubility: **Azido-PEG4-hydrazide-Boc** is generally soluble in a range of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). [4] The PEG spacer also imparts a degree of aqueous solubility, which is beneficial for bioconjugation reactions.[6]

- Storage: It is recommended to store this reagent at -20°C for long-term stability.[\[6\]](#) Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[\[3\]](#)

Experimental Protocols

The utility of **Azido-PEG4-hydrazide-Boc** lies in the sequential or orthogonal reactions of its functional groups. A typical experimental workflow involves the reaction of the azide or the deprotected hydrazide, depending on the desired synthetic route.

Boc Deprotection of the Hydrazide

The Boc group is readily removed under acidic conditions to yield the free hydrazide.

Materials:

- Azido-PEG4-hydrazide-Boc**
- Anhydrous dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve the **Azido-PEG4-hydrazide-Boc** in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

- Upon completion, remove the DCM and excess TFA by rotary evaporation.
- The resulting crude Azido-PEG4-hydrazide TFA salt can be used directly in the next step or purified further.

Hydrazone Formation with a Carbonyl Compound

The deprotected hydrazide readily reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is most efficient at a slightly acidic pH.

Materials:

- Azido-PEG4-hydrazide (deprotected from the previous step)
- Aldehyde or ketone-containing molecule
- Reaction buffer (e.g., 100 mM sodium phosphate, pH 5.0-7.0)
- Aniline (optional catalyst)

Procedure:

- Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
- Add the deprotected Azido-PEG4-hydrazide to the solution. A 1.5 to 5-fold molar excess of the hydrazide is typically used.
- If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.^[7]
- Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
- Monitor the reaction progress by LC-MS or HPLC.
- Purify the resulting hydrazone-linked conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of **Azido-PEG4-hydrazide-Boc** can be reacted with a terminal alkyne to form a stable triazole linkage.

Materials:

- **Azido-PEG4-hydrazide-Boc** (or the deprotected and/or hydrazone-conjugated form)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

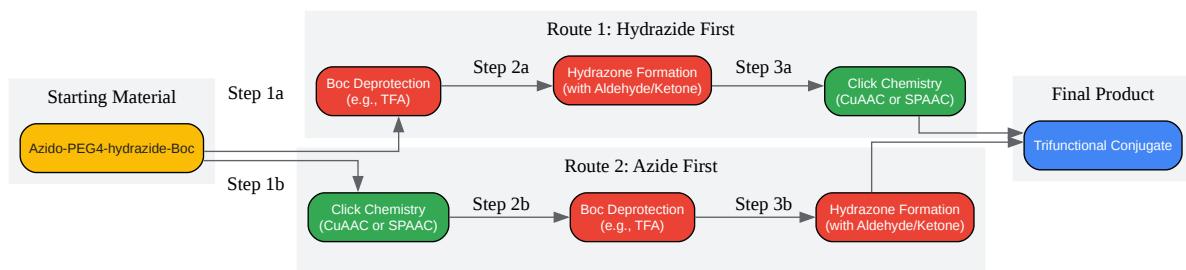
Procedure:

- Dissolve the azide-containing linker and the alkyne-containing molecule in the reaction solvent.
- Prepare a fresh stock solution of sodium ascorbate in water.
- In a separate tube, pre-mix the CuSO₄ and the ligand (THPTA or TBTA).
- Add the copper/ligand mixture to the solution of the azide and alkyne.
- Initiate the reaction by adding the sodium ascorbate solution.
- Stir the reaction at room temperature for 1-4 hours.
- Monitor the reaction by LC-MS or TLC.
- Purify the product by chromatography.

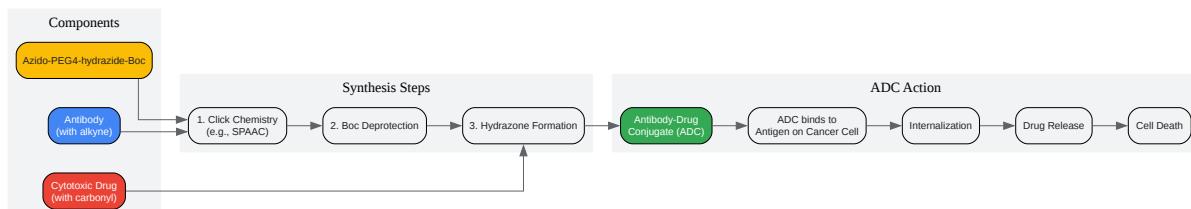
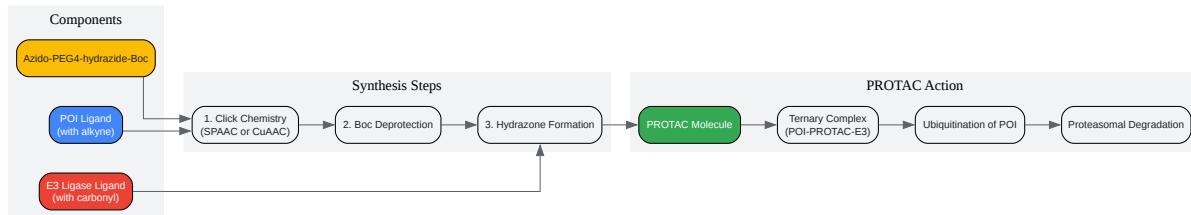
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper is cytotoxic, the azide can be reacted with a strained alkyne (e.g., DBCO, BCN) without the need for a metal catalyst.[\[8\]](#)

Materials:


- **Azido-PEG4-hydrazide-Boc** (or its derivatives)
- Strained alkyne-containing molecule (e.g., DBCO-functionalized)
- Reaction solvent (e.g., PBS, DMSO, or a mixture)

Procedure:



- Dissolve the azide-containing linker and the strained alkyne in the chosen solvent.
- Mix the reactants, typically at or near equimolar ratios.
- Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reactants.[\[3\]](#)
- Monitor the reaction progress by an appropriate analytical method.
- Purify the final conjugate as needed.

Application Workflows and Signaling Pathways

Azido-PEG4-hydrazide-Boc is a key component in the construction of complex biomolecules. The following diagrams illustrate its role in general bioconjugation and in the synthesis of PROTACs and ADCs.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Azido-PEG4-hydrazide-Boc**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG4-hydrazide-Boc - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. adc.bocsci.com [adc.bocsci.com]
- 6. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 7. Hydrazide | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Azido-PEG4-hydrazide-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605860#commercial-suppliers-of-azido-peg4-hydrazide-boc\]](https://www.benchchem.com/product/b605860#commercial-suppliers-of-azido-peg4-hydrazide-boc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com